molecular formula C8H6Cl2F2O2 B1410813 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol CAS No. 1804883-39-3

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol

Cat. No.: B1410813
CAS No.: 1804883-39-3
M. Wt: 243.03 g/mol
InChI Key: WRNITFOACRQULH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is a halogenated benzyl alcohol derivative featuring chlorine atoms at positions 2 and 3 of the aromatic ring, along with a difluoromethoxy group (-OCF₂H) at position 5.

Properties

IUPAC Name

[2,3-dichloro-6-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNITFOACRQULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,3-dichloro-6-(difluoromethoxy)benzaldehyde or 2,3-dichloro-6-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 2,3-dichloro-6-(difluoromethoxy)benzyl derivatives.

    Substitution: Formation of various substituted benzyl alcohols.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives, focusing on molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Physical State Key Properties/Applications References
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol Not explicitly provided Likely C₈H₅Cl₂F₂O₂ ~253.94 (calculated) 2-Cl, 3-Cl, 6-OCF₂H N/A Likely liquid High halogen content may enhance lipophilicity; potential intermediate in drug synthesis. Inferred
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol 886501-93-5 C₈H₅Cl₂F₃O 245.03 2-Cl, 3-Cl, 6-CF₃ 95% Liquid Trifluoromethyl group increases electron-withdrawing effects; used in specialty chemical synthesis.
2-(Difluoromethoxy)benzyl alcohol 72768-94-6 C₈H₇F₂O₂ 176.14 2-OCF₂H 95%+ Not specified Difluoromethoxy substituent enhances metabolic stability; pharmaceutical intermediate.
6-Chloro-2,3-difluorobenzyl alcohol 887585-70-8 C₇H₅ClF₂O 178.57 6-Cl, 2-F, 3-F 97% Not specified Fluorine atoms improve bioavailability; potential anesthetic or agrochemical applications.
2-Chloro-6-fluoro-3-methylbenzyl alcohol Not provided C₈H₈ClFO 174.6 2-Cl, 6-F, 3-CH₃ 97% Not specified Methyl group adds steric bulk; may influence membrane permeability.
2,6-Difluoro-4-hydroxybenzyl alcohol 438049-36-6 C₇H₆F₂O₂ 160.12 2-F, 6-F, 4-OH Not specified Not specified Hydroxyl group enhances solubility; potential use in polymer chemistry.

Key Structural and Functional Differences

Substituent Effects: Halogen Type: Chlorine (Cl) atoms in 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol contribute to higher molecular weight and lipophilicity compared to fluorine (F)-substituted analogs like 6-Chloro-2,3-difluorobenzyl alcohol . Difluoromethoxy vs.

Physicochemical Properties :

  • Solubility : Hydroxyl-containing derivatives (e.g., 2,6-Difluoro-4-hydroxybenzyl alcohol) exhibit higher aqueous solubility due to hydrogen bonding, while chloro- and trifluoromethyl-substituted compounds are more lipophilic .
  • Stability : Difluoromethoxy groups are less prone to hydrolysis compared to methoxy (-OCH₃) groups, making 2-(Difluoromethoxy)benzyl alcohol a stable intermediate in harsh reaction conditions .

Applications :

  • Pharmaceuticals : Fluorinated benzyl alcohols (e.g., 6-Chloro-2,3-difluorobenzyl alcohol) are explored for their membrane-disrupting effects, as seen in benzyl alcohol’s interaction with erythrocyte membranes .
  • Agrochemicals : Chlorinated derivatives (e.g., 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol) may serve as precursors for herbicides due to their resistance to environmental degradation .

Research Findings

  • Membrane Interactions : Benzyl alcohol derivatives with halogen substituents (Cl, F) exhibit altered mobility in lipid bilayers, as shown by NMR studies. For example, benzyl alcohol immobilizes erythrocyte membrane lipids at low concentrations but disrupts them at higher doses .
  • Synthetic Utility : Difluoromethoxy-substituted compounds are increasingly used in drug discovery to balance lipophilicity and metabolic stability, as seen in 2-(Difluoromethoxy)benzyl alcohol’s role as a key intermediate .

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is an organic compound notable for its unique chemical structure, which includes dichloro and difluoromethoxy substituents on a benzyl alcohol backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

  • Molecular Formula : C8H7Cl2F2O
  • CAS Number : 1804883-39-3
  • IUPAC Name : 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol

Preparation Methods

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethoxy reagents. The reaction conditions usually include:

  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Elevated temperatures to facilitate the reaction

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanism by which 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the difluoromethoxy group enhances its binding affinity to these targets, potentially leading to inhibition of critical biological pathways.

Case Studies

  • Study on Antifungal Activity : A study published in a peer-reviewed journal evaluated the antifungal efficacy of the compound against various fungi. Results showed that it inhibited fungal growth effectively at low concentrations, suggesting potential for use in antifungal therapies .
  • Cytotoxicity Testing : Another study assessed the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in a dose-dependent manner in certain cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol can be contrasted with other related compounds:

CompoundKey FeaturesBiological Activity
2,3-Dichloro-6-(trifluoromethoxy)benzyl alcoholContains trifluoromethoxy groupHigher cytotoxicity but lower antimicrobial activity
2,3-Dichloro-6-(methoxy)benzyl alcoholLacks fluorine substituentsReduced biological activity compared to difluoromethoxy variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol

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